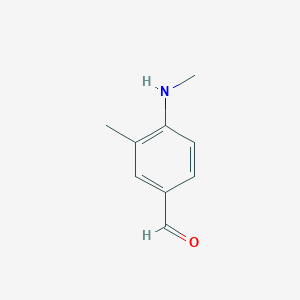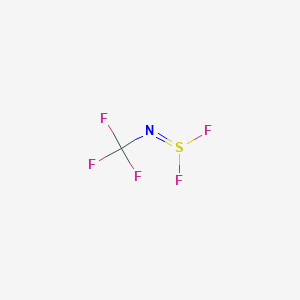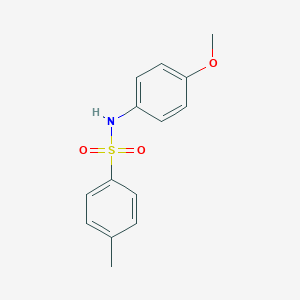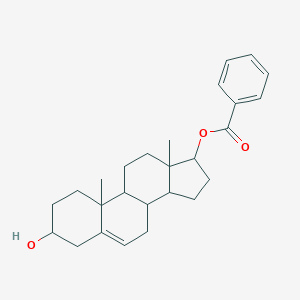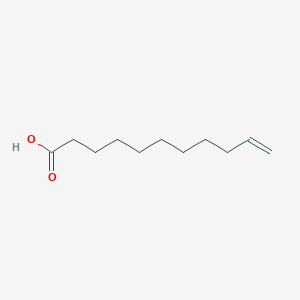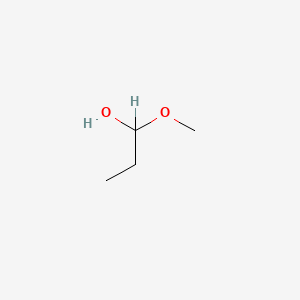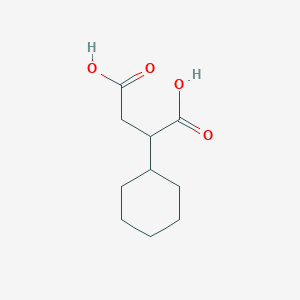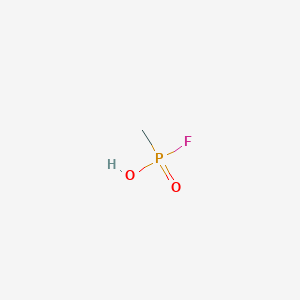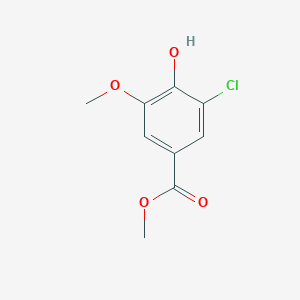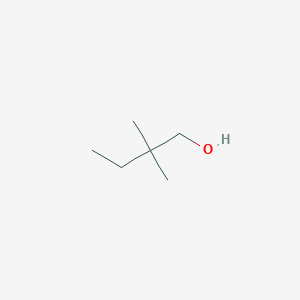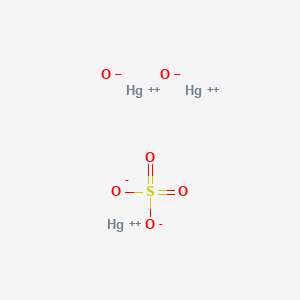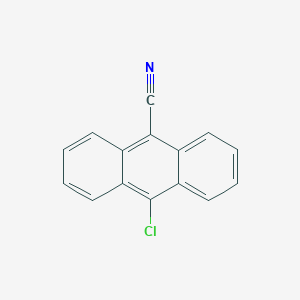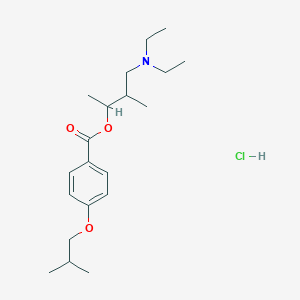
3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride, commonly known as DMMDA-2, is a psychoactive drug that belongs to the class of substituted amphetamines. It is a derivative of 2,5-dimethoxy-4-methylamphetamine (DOM), which is a potent hallucinogen. DMMDA-2 has been found to exhibit psychedelic properties and has been studied for its potential use in scientific research.
作用机制
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of the 5-HT2A receptor. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, perception, and cognition. DMMDA-2 has also been found to affect other neurotransmitter systems, such as the glutamate and GABA systems.
生化和生理效应
DMMDA-2 has been found to have a number of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as body temperature. It has also been found to affect the levels of various hormones, such as cortisol and prolactin. DMMDA-2 has been found to have a number of effects on the brain, including changes in brain activity and connectivity.
实验室实验的优点和局限性
DMMDA-2 has a number of advantages for use in lab experiments. It is a potent hallucinogen, which makes it useful for studying the effects of psychedelics on the brain. It has also been found to have a relatively long duration of action, which makes it useful for studying the long-term effects of psychedelics. However, DMMDA-2 has a number of limitations, including its potential for causing adverse effects such as anxiety and psychosis. It is also a controlled substance, which makes it difficult to obtain for research purposes.
未来方向
There are a number of future directions for research on DMMDA-2. One area of interest is its potential for use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential for use in the study of consciousness and the nature of subjective experience. Further research is needed to fully understand the effects of DMMDA-2 on the brain and its potential for use in scientific research.
合成方法
DMMDA-2 can be synthesized using a multi-step process involving the reaction of 4-(2-methylpropoxy)benzyl chloride with diethylamine, followed by the reaction of the resulting compound with 2,5-dimethoxy-4-methylamphetamine. The final product is obtained by treating the resulting compound with hydrochloric acid.
科学研究应用
DMMDA-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to exhibit psychedelic properties, similar to other hallucinogens such as LSD and psilocybin. DMMDA-2 has been studied for its effects on the brain, particularly on serotonin receptors. It has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
属性
CAS 编号 |
1510-29-8 |
|---|---|
产品名称 |
3-(Diethylamino)-1,2-dimethylpropyl 4-(2-methylpropoxy)benzoate hydrochloride |
分子式 |
C20H34ClNO3 |
分子量 |
371.9 g/mol |
IUPAC 名称 |
[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate;hydrochloride |
InChI |
InChI=1S/C20H33NO3.ClH/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4;/h9-12,15-17H,7-8,13-14H2,1-6H3;1H |
InChI 键 |
XVCRYGWPPJRQJP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C.Cl |
规范 SMILES |
CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C.Cl |
相关CAS编号 |
299-61-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



